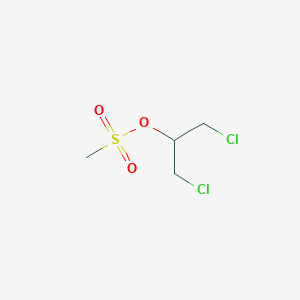
1,3-Dichloropropan-2-yl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloropropan-2-yl methanesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C4H8Cl2O3S and its molecular weight is 207.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Intermediates
1,3-Dichloropropan-2-yl methanesulfonate serves as a crucial intermediate in the synthesis of various chemicals:
- Epichlorohydrin Production : It is primarily used as an intermediate for producing epichlorohydrin, which is essential in manufacturing plastics, epoxy resins, and elastomers. The dehydration of 1,3-dichloropropan-2-ol can yield 1,3-dichloropropene, a soil fumigant .
- Production of Other Compounds : The compound is also involved in synthesizing 1,2,3-trichloropropane and 1,3-dichloropropene. These compounds are utilized in various agricultural applications and as solvents .
Pharmaceutical Applications
In pharmaceutical chemistry, this compound has been explored for its potential therapeutic uses:
- Anticancer Research : Studies have indicated that derivatives of this compound may exhibit inhibitory properties against certain enzymes associated with cancer progression. For instance, compounds derived from it have shown promise in inhibiting MEK enzymes involved in cancer cell signaling pathways .
Case Study 1: Carcinogenicity Studies
Research has highlighted the carcinogenic potential of this compound. Long-term studies on rats have shown an increased incidence of tumors in various organs when exposed to this compound. Specifically, malignant tumors were observed in the liver and tongue of treated rats .
| Tumor Type | Male Rats | Female Rats |
|---|---|---|
| Hepatocellular carcinoma | Increased | Increased |
| Squamous cell carcinoma | Rare | Increased |
Case Study 2: Environmental Impact
The environmental implications of this compound have also been studied. It has been detected as a contaminant in food products due to its formation during food processing. The compound's presence in acid-hydrolyzed vegetable protein and other foods raises concerns about its safety .
特性
CAS番号 |
17232-06-3 |
|---|---|
分子式 |
C4H8Cl2O3S |
分子量 |
207.07 g/mol |
IUPAC名 |
1,3-dichloropropan-2-yl methanesulfonate |
InChI |
InChI=1S/C4H8Cl2O3S/c1-10(7,8)9-4(2-5)3-6/h4H,2-3H2,1H3 |
InChIキー |
ONCGQZHVGIFLRV-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OC(CCl)CCl |
正規SMILES |
CS(=O)(=O)OC(CCl)CCl |
同義語 |
1,3-DICHLORO-2-PROPYLMETHANESULPHONATE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















